2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a compound with a molecular weight of 391.31 g/mol. It is commonly referred to as Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used to alleviate pain and inflammation associated with various clinical conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Preparation Methods
The synthesis of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzene with sulfur to form 2,6-dichlorophenyl sulfoxide. This intermediate is then reacted with diphenylmethanol under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sulfoxide chemistry and reaction mechanisms.
Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammation pathways and related biological processes.
Medicine: As an NSAID, it is extensively researched for its therapeutic effects in treating pain and inflammation.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes. These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol can be compared with other NSAIDs such as ibuprofen, naproxen, and indomethacin. While all these compounds share similar anti-inflammatory properties, this compound is unique due to its specific chemical structure, which includes two chlorine atoms in the ortho position of the phenyl ring. This structural feature contributes to its increased potency and specific pharmacological profile .
Similar compounds include:
- Ibuprofen
- Naproxen
- Indomethacin
These compounds also inhibit COX enzymes but differ in their chemical structures and specific pharmacokinetic properties.
Biological Activity
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is particularly noted for its efficacy in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16Cl2O2S
- Molecular Weight : 391.31 g/mol
- CAS Number : 252026-44-1
The primary mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes:
- COX-1 and COX-2 Inhibition : These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins and consequently alleviates pain and inflammation.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory effects of Diclofenac. For instance:
- In Vivo Studies : Experimental models have shown that Diclofenac significantly reduces inflammatory responses in conditions such as carrageenan-induced paw edema in rats .
Analgesic Effects
Diclofenac has been reported to provide effective pain relief in various clinical settings:
- Postoperative Pain Management : Clinical trials indicate that Diclofenac is effective in managing postoperative pain, with a favorable safety profile compared to other NSAIDs .
Antioxidant Properties
Recent studies suggest that Diclofenac may possess antioxidant properties:
- Cellular Studies : Research indicates that Diclofenac can reduce oxidative stress markers in cellular models of inflammation .
Case Studies and Clinical Trials
- Efficacy in Osteoarthritis :
- Comparison with Other NSAIDs :
Data Table: Summary of Biological Activities
Activity Type | Methodology | Findings |
---|---|---|
Anti-inflammatory | In vivo (rat model) | Significant reduction in paw edema |
Analgesic | Clinical trials | Effective pain relief post-surgery |
Antioxidant | Cellular assays | Decreased oxidative stress markers |
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfinyl-1,1-diphenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O2S/c21-17-12-7-13-18(22)19(17)25(24)14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNPUVUGMRWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.